molecular formula C9H12N4O B2671658 N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide CAS No. 2411217-71-3

N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide

Cat. No.: B2671658
CAS No.: 2411217-71-3
M. Wt: 192.222
InChI Key: RIMDEHHKRNZDEF-UHFFFAOYSA-N
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Description

N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide is a compound that features a 1,2,3-triazole ring, a cyclopropyl group, and a prop-2-enamide moiety. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the cyclopropylmethyl azide and propargyl amide under copper(I) catalysis to form the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the triazole ring or the amide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The compound may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide is unique due to its combination of the triazole ring, cyclopropyl group, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N-[[1-(triazol-1-yl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-8(14)10-7-9(3-4-9)13-6-5-11-12-13/h2,5-6H,1,3-4,7H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDEHHKRNZDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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